N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15-12-16(2)14-18(13-15)22-11-10-20-19(21)9-8-17-6-4-3-5-7-17/h3-7,12-14H,8-11H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSILNSFICLKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)CCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation via Coupling Reagents
The most widely reported method involves HBTU [(O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)]-mediated coupling between 3-phenylpropanoic acid and 2-(3,5-dimethylphenoxy)ethylamine. Adapted from procedures in and, this approach proceeds under inert conditions:
Reaction Setup :
- 3-Phenylpropanoic acid (1.0 equiv) and 2-(3,5-dimethylphenoxy)ethylamine (1.1 equiv) are dissolved in anhydrous DMF.
- HBTU (1.2 equiv) and DIPEA (3.0 equiv) are added sequentially at 0°C.
- The mixture is stirred at room temperature for 12–18 hours.
Workup and Purification :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 92% | |
| Purity (HPLC) | >99% | |
| $$ R_f $$ (TLC) | 0.45 (hexane/EtOAc 3:1) |
This method avoids hazardous acid chlorides, aligning with trends in green chemistry.
Hydrogenation of (E)-N-[2-(3,5-Dimethylphenoxy)ethyl]-3-phenylprop-2-enamide
The unsaturated precursor, (E)-N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylprop-2-enamide (CAS 6531-64-2), is hydrogenated to yield the target compound. Data from and inform the protocol:
Catalytic Hydrogenation :
- The enamide (1.0 equiv) is dissolved in methanol with 5% Pd/C (10 wt%).
- Hydrogen gas is introduced at 50 psi, and the reaction is stirred at 25°C for 6 hours.
Post-Reaction Processing :
Comparative Analysis :
| Parameter | Enamide Route | Direct Amidation |
|---|---|---|
| Yield | 95% | 92% |
| Reaction Time | 6 hours | 18 hours |
| Catalyst Cost | High (Pd/C) | Low (HBTU) |
While hydrogenation offers superior yields, Pd/C’s expense and handling constraints limit industrial scalability.
Structural Elucidation and Analytical Validation
Spectroscopic Characterization
1H NMR (400 MHz, CDCl₃) :
- δ 7.30–7.20 (m, 5H, Ar-H), 6.65 (s, 2H, 3,5-dimethylphenoxy), 3.75 (t, J = 6.0 Hz, 2H, OCH₂), 3.45 (q, J = 6.0 Hz, 2H, NHCH₂), 2.55 (t, J = 7.5 Hz, 2H, CH₂CO), 2.25 (s, 6H, CH₃), 2.10 (quintet, J = 7.5 Hz, 2H, CH₂).
13C NMR (100 MHz, CDCl₃) :
- δ 172.1 (CO), 153.6 (C-O), 138.2 (Ar-C), 129.0–126.5 (Ar-CH), 67.1 (OCH₂), 40.2 (NHCH₂), 35.5 (CH₂CO), 24.6 (CH₂), 21.3 (CH₃).
HRMS (ESI) :
Industrial-Scale Considerations and Process Optimization
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenoxy and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanoic acid.
Reduction: Formation of N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the target and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Anticonvulsant Research
Several aroxyethylamine and aroxyacetamide derivatives from demonstrate anticonvulsant activity in maximal electroshock seizure (MES) assays. For example:
- Compound XVI (unidentified structure) : Achieved 100% protection at 100 mg/kg (mice, i.p.) without neurotoxicity.
- Compound VIII (unidentified structure) : Showed 75% protection in rats (oral administration).
While the target compound shares the phenoxyethylamine scaffold with these analogs, its 3,5-dimethylphenoxy group may alter pharmacokinetics compared to simpler phenoxy derivatives.
Table 1: Key Anticonvulsant Analogs and Activity
| Compound | Substituents | Activity (MES Assay) | Toxicity |
|---|---|---|---|
| Target Compound | 3,5-Dimethylphenoxyethyl | Not reported | Not evaluated |
| Compound XVI | Undisclosed aroxyethylamine | 100% protection | Non-neurotoxic |
| Compound VIII | Undisclosed aroxyacetamide | 75% protection | Low toxicity |
Agrochemical Derivatives with Phenoxy Motifs
lists pesticides such as triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine), which shares the 3,5-dimethylphenoxy group with the target compound. This substitution is common in agrochemicals for its ability to improve lipid solubility and target binding. However, the target compound lacks the triazine ring and fluorine-containing groups seen in triaziflam, which are critical for herbicidal activity. This highlights how minor structural changes can shift applications from pharmaceuticals to pesticides .
Benzothiazole-Based Amides in Patent Literature
discloses benzothiazole-2-yl acetamides and propanamides, such as N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide. These compounds share the 3-phenylpropanamide moiety with the target compound but incorporate a benzothiazole ring instead of a phenoxyethyl chain. Benzothiazole rings are known for their electron-withdrawing effects and antimicrobial properties, suggesting that the target compound’s phenoxyethyl group may prioritize different biological targets (e.g., central nervous system vs. microbial enzymes) .
Stereochemical and Substitution Variations
describes stereochemically complex acetamides (e.g., 2-(2,6-dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide). The 2,6-dimethylphenoxy substitution in these compounds contrasts with the 3,5-dimethyl substitution in the target compound. Ortho-substituents (2,6-) may induce steric hindrance, while meta-substituents (3,5-) could favor π-π stacking or hydrogen bonding.
Table 2: Substituent Effects on Phenoxy-Containing Compounds
Research Implications and Gaps
The structural comparisons underscore the following:
- Lipophilicity vs. Solubility: The 3,5-dimethylphenoxy group may enhance lipid solubility but could necessitate formulation adjustments for bioavailability.
- Substituent Positioning: Meta-substituted phenoxy groups (3,5-) vs. ortho-substituted (2,6-) lead to divergent biological activities.
- Application Spectrum : Similar scaffolds are leveraged in both pharmaceuticals (anticonsulvants) and agrochemicals, emphasizing the role of ancillary functional groups.
Further studies on the target compound should prioritize in vitro receptor binding assays and toxicity profiling to validate inferred activities from structural analogs.
Biological Activity
N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H25NO2
- Molecular Weight : 297.41 g/mol
This compound features a phenoxy group and a phenyl group, which are significant in its interaction with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Interaction : The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological responses.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant properties, which could contribute to its protective effects against cellular damage.
- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting oxidative stress.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains and fungi, suggesting potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of several cancer cell lines, including breast and colon cancer cells.
Case Study: Inhibition of Colon Cancer Cell Growth
A study conducted on human colon cancer cells (HCT116) revealed that treatment with this compound resulted in:
- Reduction in Cell Viability : A dose-dependent decrease in cell viability was observed.
- Induction of Apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
- Cell Cycle Arrest : The compound caused G1 phase arrest, preventing further progression of the cell cycle.
Research Findings
Recent research has highlighted the potential therapeutic applications of this compound:
- Antioxidant Effects : A study showed that the compound significantly reduced oxidative stress markers in treated cells.
- Synergistic Effects with Other Agents : When combined with conventional chemotherapeutics, it enhanced the efficacy against resistant cancer cell lines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Synthesize the phenoxyethylamine intermediate via nucleophilic substitution of 3,5-dimethylphenol with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF .
- Step 2 : Couple the intermediate with 3-phenylpropanoyl chloride using a coupling agent (e.g., HATU or DCC) in dichloromethane or THF. Triethylamine is often added to neutralize HCl byproducts .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on peaks for the dimethylphenoxy group (δ 6.6–7.0 ppm for aromatic protons) and amide protons (δ 6.0–7.5 ppm) .
- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular weight (expected [M+H]⁺ ≈ 326.4 g/mol based on C₁₉H₂₃NO₂).
- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
- Precautions :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Toxicity : Classified as acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Avoid skin contact and aerosol formation .
- Storage : Store in airtight containers at 2–8°C, away from strong acids/oxidizers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Strategies :
- Purity Assessment : Use HPLC (>95% purity) to rule out impurities affecting assay results .
- Isomer Separation : If stereoisomers are present, employ chiral chromatography (e.g., Chiralpak® OD) to isolate active enantiomers .
- Assay Variability : Standardize cell-based assays (e.g., kinase inhibition) by controlling cell passage number, incubation time, and solvent (DMSO concentration ≤0.1%) .
Q. What mechanisms underlie the compound’s stability under varying experimental conditions?
- Findings :
- Thermal Stability : Decomposes above 150°C, releasing toxic fumes (e.g., NOₓ, CO). Avoid high-temperature reactions without inert atmospheres .
- pH Sensitivity : Degrades in strong acidic/basic conditions. Use buffered solutions (pH 6–8) for biological studies .
- Light Sensitivity : No direct data, but structurally similar amides show photodegradation; store in amber vials .
Q. How can reaction yields be improved when electron-donating groups (e.g., 3,5-dimethylphenoxy) hinder amide bond formation?
- Optimization :
- Activating Agents : Use HATU or EDCI instead of DCC for sterically hindered substrates .
- Solvent Effects : Switch to DMF or DMA to enhance solubility of aromatic intermediates .
- Microwave Assistance : Reduce reaction time and improve yields (e.g., 30 minutes at 100°C vs. 24 hours reflux) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
